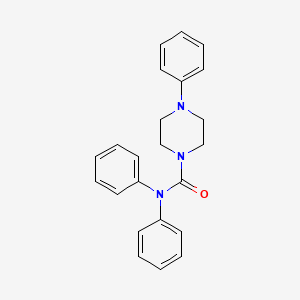

N,N,4-triphenylpiperazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N,4-triphenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c27-23(25-18-16-24(17-19-25)20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLIKJJOHSDPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N,n,4 Triphenylpiperazine 1 Carboxamide and Its Structural Analogues

Retrosynthetic Analysis of the N,N,4-Triphenylpiperazine-1-carboxamide Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical primary disconnection is at the carboxamide bond (a C-N bond), leading to two key precursors: 1,4-diphenylpiperazine (B1604790) and a suitable carbonylating agent derived from diphenylamine (B1679370). This disconnection simplifies the synthesis into the formation of a disubstituted piperazine (B1678402) and a subsequent acylation step.

A further disconnection of the 1,4-diphenylpiperazine intermediate at the C-N bonds of the piperazine ring suggests two main synthetic routes. One route involves the double N-arylation of piperazine with a phenylating agent. A more convergent approach involves the cyclization of a bis(2-haloethyl)amine derivative with aniline (B41778), or the reaction of a diethanolamine (B148213) derivative with aniline.

An alternative primary disconnection could involve the formation of the N,N-diphenylcarbamoyl moiety first, followed by its attachment to a 4-phenylpiperazine precursor. This would involve the synthesis of diphenylcarbamoyl chloride, which can then react with 4-phenylpiperazine.

These retrosynthetic pathways provide a roadmap for the construction of the target molecule, highlighting the key bond formations and the necessary precursor molecules.

Methodologies for Piperazine Ring Construction

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. The construction of the this compound core relies on the formation of a 1,4-disubstituted piperazine.

Approaches to N-Substituted Piperazines

The synthesis of N-substituted piperazines can be broadly categorized into two approaches: substitution on a pre-existing piperazine ring and de novo synthesis of the ring.

Substitution on a Piperazine Ring:

N-Alkylation and N-Arylation: A straightforward method for preparing N-substituted piperazines is the direct alkylation or arylation of piperazine or a monosubstituted piperazine. For the synthesis of 1,4-diphenylpiperazine, piperazine can be reacted with two equivalents of an aryl halide, such as iodobenzene (B50100) or bromobenzene, typically in the presence of a base and a palladium or copper catalyst (Buchwald-Hartwig or Ullmann condensation). The synthesis of unsymmetrically substituted piperazines can be achieved by a stepwise approach, where piperazine is first mono-substituted, and then the second substituent is introduced. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can be employed to facilitate monosubstitution.

Reductive Amination: This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. While more commonly used for N-alkylation, it can be adapted for the synthesis of certain N-arylpiperazines.

De Novo Synthesis of the Piperazine Ring:

From Diethanolamine Derivatives: A common method for the synthesis of 1-arylpiperazines involves the reaction of diethanolamine with an aniline in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. The diethanolamine is first converted to a bis(2-haloethyl)amine intermediate, which then undergoes cyclization with the aniline.

From Ethyleneimine or Aziridines: The dimerization of ethyleneimine or the reaction of N-substituted aziridines can also lead to the formation of a piperazine ring.

Multi-component Reactions: More recently, one-pot multi-component reactions have been developed for the efficient synthesis of highly substituted piperazines.

Considerations for Stereocontrol in Piperazine Synthesis

While this compound is an achiral molecule, the synthesis of its chiral analogues necessitates stereocontrol. The introduction of stereocenters on the piperazine ring can be achieved through several strategies:

Use of Chiral Starting Materials: The most common approach to stereocontrolled piperazine synthesis is the use of chiral starting materials, such as chiral amino acids or chiral epoxides. For example, the cyclization of a chiral diamine, derived from an amino acid, can lead to an enantiomerically pure piperazine derivative.

Asymmetric Synthesis: Asymmetric methodologies, such as asymmetric hydrogenation or asymmetric alkylation of a prochiral piperazine precursor, can also be employed to introduce stereocenters with high enantioselectivity.

Diastereoselective Reactions: For the synthesis of polysubstituted piperazines, diastereoselective reactions can be used to control the relative stereochemistry of the substituents. This can be achieved by using chiral auxiliaries or by substrate-controlled reactions where the existing stereocenters direct the stereochemical outcome of subsequent transformations.

Formation of the N,N-Disubstituted Carboxamide Linkage

The final key step in the proposed synthesis of this compound is the formation of the N,N-disubstituted carboxamide (or urea) bond.

Amidation Reactions and Coupling Reagents

The formation of the carboxamide linkage between the 1,4-diphenylpiperazine and the diphenylamine moiety can be achieved through several amidation reactions:

Reaction with Carbamoyl (B1232498) Chlorides: A highly effective method is the reaction of 1,4-diphenylpiperazine with diphenylcarbamoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct.

Reaction with Isocyanates: While diphenylamine itself does not readily form a stable isocyanate, a related strategy could involve the reaction of 1,4-diphenylpiperazine with phenyl isocyanate to form an intermediate urea (B33335), which could then be further arylated. However, this is a less direct approach.

Carbonylative Coupling Reactions: Palladium-catalyzed carbonylative coupling reactions of 1,4-diphenylpiperazine with diphenylamine and a source of carbon monoxide could also be explored, although this is a more complex transformation.

Use of Phosgene (B1210022) or Phosgene Equivalents: The reaction of 1,4-diphenylpiperazine with phosgene or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), would generate a reactive intermediate that could then be reacted with diphenylamine.

The choice of coupling reagent and reaction conditions will depend on the stability of the starting materials and the desired yield and purity of the final product.

Chemoselectivity in Multifunctional Precursors

In the synthesis of more complex structural analogues of this compound, where other functional groups are present, chemoselectivity becomes a critical consideration.

For the formation of the carboxamide linkage, the primary challenge is to ensure that the acylation occurs selectively at the desired nitrogen atom of the piperazine ring. In the case of an unsymmetrically substituted piperazine precursor, for example, a 1-alkyl-4-arylpiperazine, the two nitrogen atoms will have different nucleophilicities. The alkyl-substituted nitrogen is generally more nucleophilic and would be expected to react preferentially with an acylating agent.

To achieve selective acylation at the less nucleophilic nitrogen, one could employ a protecting group strategy. The more reactive nitrogen can be temporarily protected, allowing the acylation to occur at the desired position, followed by deprotection.

Alternatively, the choice of coupling reagent and reaction conditions can also influence chemoselectivity. For instance, sterically hindered coupling reagents may favor reaction at the less sterically hindered nitrogen atom.

In precursors containing other nucleophilic functional groups, such as hydroxyl or amino groups, these may need to be protected to prevent unwanted side reactions during the amidation step. The choice of protecting groups should be orthogonal to the reaction conditions used for the carboxamide formation to allow for selective removal.

Data Tables

Table 1: Proposed Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| 1,4-Diphenylpiperazine | C₁₆H₁₈N₂ | Piperazine core |

| Diphenylamine | C₁₂H₁₁N | N,N-Diphenyl moiety |

| Diphenylcarbamoyl chloride | C₁₃H₁₀ClNO | Carbonylating agent |

| 4-Phenylpiperazine | C₁₀H₁₄N₂ | Alternative piperazine core |

| Aniline | C₆H₇N | Phenyl group source |

| Diethanolamine | C₄H₁₁NO₂ | Piperazine ring precursor |

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Acronym | Notes |

| Carbonyldiimidazole | CDI | Phosgene equivalent |

| Triphosgene | BTC | Solid, safer alternative to phosgene |

| Dicyclohexylcarbodiimide | DCC | Common peptide coupling reagent |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Effective for hindered amidations |

Strategic Introduction of Phenyl Substituents

The construction of this compound involves the sequential formation of three carbon-nitrogen (C-N) bonds to attach the aryl substituents. Two of these are at the N1-carboxamide position, and one is at the N4 position of the piperazine ring.

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of C-N bonds. acs.org This palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide) has become a key tool for synthesizing N-arylpiperazines. encyclopedia.pubnih.gov In the context of this compound, this reaction is crucial for introducing the phenyl group at the N4 position.

The synthesis typically begins with a piperazine, which is then arylated using an aryl halide. The reaction's versatility has been enhanced through the development of various generations of catalyst systems, allowing for milder conditions and broader substrate scope. acs.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl product and regenerate the catalyst. wuxiapptec.com

A significant challenge in the N-arylation of unsubstituted piperazine is controlling the selectivity between the desired mono-arylated product and the undesired bis-arylated byproduct. nih.gov Optimization studies have shown that factors such as the solvent, base, catalyst-ligand system, and stoichiometry of the piperazine are critical. nih.govmdpi.com For instance, using a 2:1 ratio of a ligand like RuPhos to the palladium source Pd2(dba)3 has been shown to consistently provide moderate to high yields of the mono-arylated piperazine. mdpi.com The choice of base is also crucial; while strong bases like sodium tert-butoxide (NaOtBu) often give high yields, weaker bases such as cesium carbonate (Cs2CO3) may be necessary for substrates with base-sensitive functional groups. wuxiapptec.commdpi.com

| Parameter | Condition | Rationale / Finding | Source |

| Catalyst System | Pd₂(dba)₃ / RuPhos | Consistently provides moderate to high yields of mono-arylated piperazine. | mdpi.com |

| Pd-precatalysts | Air- and moisture-stable, enabling rapid (e.g., 10-minute) reactions under aerobic conditions. | nih.govmdpi.com | |

| Base | NaOtBu | Strong base, often provides higher yields compared to weaker bases. | mdpi.com |

| Cs₂CO₃, K₃PO₄ | Weaker bases, suitable for substrates with base-sensitive functional groups. | wuxiapptec.com | |

| Solvent | Toluene, Dioxane | Common solvents for Buchwald-Hartwig reactions. | |

| Piperazine (neat) | Can serve as both reactant and solvent, offering a "green" or eco-friendly option. | nih.govmdpi.com | |

| Stoichiometry | Excess piperazine | Using an excess of piperazine (e.g., >1.5 equivalents) helps to minimize the formation of the bis-arylated byproduct. | nih.govmdpi.com |

| Temperature | 80-110 °C | Typical temperature range for these couplings. | wuxiapptec.com |

This interactive table summarizes optimized conditions for the mono-N-arylation of piperazine via Buchwald-Hartwig amination.

Once 1-phenylpiperazine (B188723) is formed, the N,N-diphenylcarboxamide moiety can be installed. This is typically achieved by reacting the 1-phenylpiperazine with a suitable acylating agent, such as diphenylcarbamoyl chloride, or through a two-step process involving phosgene or a phosgene equivalent to form an intermediate carbonyl chloride, followed by reaction with diphenylamine.

While the target molecule this compound features only N-phenyl substituents, the creation of structural analogues often involves attaching aryl groups directly to the carbon backbone of the piperazine ring. This C-H functionalization represents a significant synthetic challenge due to the presence of two nitrogen atoms, which can complicate reactivity compared to other heterocycles like piperidine. mdpi.comnih.gov However, recent advances have provided powerful methods for the direct C(sp³)–H arylation of piperazines, primarily at the C2 position (alpha to a nitrogen atom).

Photoredox catalysis has emerged as a breakthrough strategy. nih.gov In one of the earliest examples, MacMillan and coworkers demonstrated the direct α-C–H arylation of an N-Boc, N'-aryl piperazine using an iridium-based photocatalyst. encyclopedia.pubmdpi.com This method proceeds under mild conditions via the generation of an α-amino radical, which then couples with an electron-deficient arene. encyclopedia.pubnih.gov This approach avoids the harsh conditions associated with older methods and provides a direct route to previously inaccessible C-aryl piperazine analogues. mdpi.comnih.gov

These C-H functionalization strategies are critical for expanding the structural diversity of the piperazine core. mdpi.com They allow for the synthesis of analogues where a phenyl group is located at a carbon atom, which can significantly alter the molecule's three-dimensional shape and pharmacological properties.

| Method | Catalyst / Reagents | Position Functionalized | Key Features | Source |

| Photoredox Catalysis | Ir(ppy)₃ / Aryl Nitrile | C2 (α-arylation) | Mild conditions; proceeds via α-amino radical; avoids harsh reagents. | encyclopedia.pubmdpi.comnih.gov |

| SnAP Chemistry | SnAP Reagent / Aldehyde / Copper | C2 (α-alkylation/arylation) | De novo synthesis; forms the ring and C-C bond simultaneously. | encyclopedia.pubmdpi.com |

| Tantalum Catalysis | Tantalum complex / Olefin | C2 (α-alkylation) | Atom-economic; good regioselectivity. | nih.gov |

This interactive table compares modern methods for the C-H functionalization of the piperazine carbon backbone, enabling the synthesis of C-aryl analogues.

Divergent Synthetic Pathways for this compound Analogues

A divergent synthetic approach is highly valuable for generating a library of related compounds from a common intermediate. This strategy allows for the systematic modification of different parts of the parent molecule to explore chemical space and optimize biological activity.

Variation of N-Aryl Groups : The most straightforward divergent strategy involves using a range of substituted aryl halides in the Buchwald-Hartwig amination step. By starting with piperazine or a mono-protected piperazine, a diverse set of N4-aryl analogues can be synthesized. Similarly, the N,N-diarylcarboxamide moiety can be varied by using different diarylamines in the final acylation step.

Backbone Functionalization : Using the C–H functionalization methods described in section 2.4.2, a common intermediate like 1-Boc-4-phenylpiperazine can be further arylated or alkylated at the C2 position. Subsequent deprotection and installation of the N,N-diphenylcarboxamide group would yield a library of C2-substituted analogues.

De Novo Ring Synthesis : An alternative to modifying a pre-existing piperazine ring is to construct the ring from acyclic precursors. This approach allows for the introduction of substituents at any position of the carbon backbone. For example, starting from substituted 1,2-diamines and employing cyclization strategies can produce a wide array of C-substituted piperazine cores that can then be further elaborated. researchgate.netrsc.org

Modification of the Carboxamide Linker : Analogues can also be generated by replacing the carboxamide group at the N1 position. For example, reacting 1-phenylpiperazine with various isocyanates or sulfonyl chlorides can lead to urea or sulfonamide analogues, respectively. This modular approach allows for rapid diversification from a common 1-phenylpiperazine intermediate.

Optimization of Reaction Conditions and Isolation Procedures

The efficiency and scalability of any synthetic route depend heavily on the optimization of reaction conditions and the development of robust isolation procedures.

For the key Buchwald-Hartwig N-arylation step, several parameters must be carefully controlled to maximize the yield and purity of the desired product. bristol.ac.uk As mentioned, controlling the stoichiometry of piperazine is essential to prevent the formation of the N,N'-bis-arylated product. nih.gov Catalyst and ligand selection is also critical; bulky, electron-rich phosphine (B1218219) ligands often provide highly reactive catalysts that promote efficient coupling. wuxiapptec.com Design of Experiments (DoE) is a modern statistical method that can be employed to systematically optimize multiple variables simultaneously, such as temperature, concentration, and catalyst loading, to find the true reaction optimum more efficiently than traditional one-variable-at-a-time approaches. bristol.ac.uk

Isolation and purification of N-arylpiperazine products often involve standard laboratory techniques. A common procedure involves an aqueous workup to remove inorganic salts, followed by extraction of the product into an organic solvent. sci-hub.st The product can often be isolated as its hydrochloride salt by treating the organic solution with HCl, which causes the salt to precipitate. sci-hub.st The free base can then be regenerated by treatment with a mild base. sci-hub.st For products that are difficult to crystallize or contain persistent impurities, purification by column chromatography on silica (B1680970) gel is a standard and effective method. In high-throughput synthesis settings, polymer-assisted sequestration techniques can be used to remove excess reagents and byproducts, simplifying the purification process. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of N,n,4 Triphenylpiperazine 1 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity of N,N,4-triphenylpiperazine-1-carboxamide. Through a combination of one- and two-dimensional experiments, it is possible to assign every proton and carbon signal and map their relationships within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy : The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For this compound, the spectrum is characterized by signals in both the aliphatic and aromatic regions. The protons on the piperazine (B1678402) ring are expected to show complex multiplets due to spin-spin coupling and potential conformational rigidity. The three distinct phenyl groups (one on the carboxamide nitrogen, one on the piperazine nitrogen N1, and one at the C4 position) produce overlapping signals in the aromatic region, typically between 6.8 and 7.8 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key signals include a low-field resonance for the carboxamide carbonyl carbon (typically δ 165-175 ppm), multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the three non-equivalent phenyl rings, and signals in the aliphatic region (δ 40-60 ppm) for the piperazine ring carbons. The carbon at C4, bearing a phenyl group, would appear at a lower field than the other piperazine carbons.

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR could definitively identify the three unique nitrogen environments in the molecule: the amide nitrogen and the two distinct nitrogens of the piperazine ring. The chemical shifts would be sensitive to the hybridization and substitution of each nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxamide C=O | - | ~168.0 |

| Phenyl Rings (aromatic) | 6.8 - 7.8 (m) | 115.0 - 150.0 |

| Piperazine C4-H | ~3.5 - 4.0 (m) | ~55.0 - 60.0 |

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

2D NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment would map the ¹H-¹H spin-spin coupling networks, primarily within the piperazine ring, to establish vicinal proton relationships (e.g., H-C2 to H-C3 and H-C5 to H-C6).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the carbons of the piperazine ring and each C-H group on the three phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is critical for connecting the molecular fragments. Key expected long-range correlations include:

From the piperazine protons adjacent to the carboxamide (H at C2/C6) to the carbonyl carbon (C=O).

From protons on the N-phenyl ring of the carboxamide to the carbonyl carbon.

From the proton at C4 to the ipso-carbon of the C4-phenyl ring.

From the piperazine protons at C2/C6 to the ipso-carbon of the N1-phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity between protons. It is invaluable for determining the preferred conformation of the piperazine ring (e.g., chair conformation) and the relative orientation of the phenyl substituents by observing correlations between protons on the piperazine ring and those on the nearby phenyl groups.

The this compound molecule is not static. The piperazine ring can undergo a chair-to-chair ring flip, and the three phenyl groups can rotate around their single bonds. These dynamic processes can be studied using variable temperature (VT) NMR. At room temperature, if these conformational changes are fast on the NMR timescale, the spectrum will show averaged signals. As the temperature is lowered, the rate of exchange decreases, which can lead to signal broadening, followed by decoalescence into separate signals for the distinct axial and equatorial protons of the piperazine ring, providing insight into the energy barriers of these processes.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Molecular Structure Assessment

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum is dominated by the most polar functional groups. The most prominent feature for this compound would be a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, expected in the range of 1630–1680 cm⁻¹. Other key absorptions would include C-N stretching vibrations, aromatic C=C stretching bands (around 1450-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching (below 3000 cm⁻¹). scispace.com

Raman Spectroscopy : Raman spectroscopy is complementary to FTIR, as it is more sensitive to non-polar bonds and symmetric vibrations. nih.gov It would be particularly useful for characterizing the vibrations of the aromatic rings and the carbon-carbon backbone of the piperazine ring. The symmetric "ring breathing" modes of the phenyl groups would give rise to characteristic sharp signals. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Amide C=O Stretch | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, making it a powerful tool for determining the molecular weight and confirming the molecular formula.

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound (Molecular Formula: C₂₉H₂₇N₃O), the theoretical exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimental value. A close match (typically within 5 ppm) confirms the molecular formula.

Molecular Formula : C₂₉H₂₇N₃O

Calculated Exact Mass ([M+H]⁺) : 434.2227

A key analysis in HRMS is the study of fragmentation patterns upon collision-induced dissociation (CID). The fragmentation of the this compound ion would likely proceed through characteristic pathways, such as cleavage of the amide bond, loss of phenyl groups, or opening of the piperazine ring. Identifying the exact mass of these fragments helps to piece together the molecular structure and confirm the connectivity established by NMR.

Tandem Mass Spectrometry (MS/MS) for Elucidating Connectivityresearchgate.net

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This process provides definitive evidence for the connectivity of atoms within the molecule. In an MS/MS experiment, the parent molecule is first ionized, and the resulting molecular ion (or a protonated/adducted version) is isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions.

For this compound, no experimental fragmentation data has been published. However, a plausible fragmentation pathway can be predicted based on the known behavior of phenylpiperazine, amide, and aromatic structures. researchgate.net The primary fragmentation points would likely be the C-N bonds of the piperazine ring and the amide linkage.

Common fragmentation patterns for phenylpiperazine analogues often involve the cleavage of bonds within the piperazine ring and the bond connecting the piperazine ring to the phenyl group. The resulting characteristic ions can help confirm the core structure. A proposed, theoretical fragmentation pattern for the protonated molecule [M+H]⁺ of this compound is outlined below.

| Predicted Fragment (m/z) | Proposed Structure of Fragment Ion | Neutral Loss |

|---|---|---|

| 434.2284 | [C29H28N3O]+ (Protonated Parent Molecule) | - |

| 272.1287 | [C18H14NO]+ (Loss of phenylpiperazine) | C11H14N2 |

| 243.1494 | [C16H19N2]+ (Phenylpiperazine cation) | C13H9NO |

| 167.0919 | [C12H11]+ (Diphenylmethyl cation) | C17H17N3O |

| 77.0391 | [C6H5]+ (Phenyl cation) | C23H23N3O |

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Insightsresearchgate.netrsc.org

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

The specific crystal structure of this compound is not available in the public domain. However, the analysis of structurally similar compounds, such as 4-Phenyl-piperazine-1-sulfonamide, can provide significant insight into the expected conformation. researchgate.net Arylpiperazine derivatives typically feature a piperazine ring in a stable chair conformation to minimize steric strain. mdpi.com The N-aryl substituent generally occupies an equatorial position to reduce unfavorable axial interactions.

The crystal structure of 4-Phenyl-piperazine-1-sulfonamide confirms these general features. researchgate.net It crystallizes in the monoclinic system, and its piperazine ring adopts a chair conformation. It is highly probable that the piperazine ring of this compound would also adopt a chair conformation in the solid state. The key conformational questions, which could be definitively answered by X-ray crystallography, would be the relative orientations (torsion angles) of the three phenyl rings attached to the piperazine-carboxamide core.

| Parameter | Value |

|---|---|

| Chemical Formula | C10H15N3O2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 24.1829(7) |

| b (Å) | 9.5485(3) |

| c (Å) | 9.7885(2) |

| β (°) | 92.2337(16) |

| Volume (Å3) | 2258.55(11) |

| Z | 8 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment (if applicable to chiral analogues)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a substance with left- and right-circularly polarized light. acs.org Electronic Circular Dichroism (ECD) measures this difference in the UV-Visible region, while Vibrational Circular Dichroism (VCD) measures it in the infrared region. These methods are invaluable for determining the absolute configuration (the specific 3D arrangement of atoms) of chiral molecules in solution. rsc.org

This compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. chemdiv.com Therefore, in a standard isotropic (non-chiral) solvent, it will not produce an ECD or VCD signal. rsc.org

For chiroptical spectroscopy to be a relevant characterization technique, a chiral analogue of the compound would need to be synthesized. Chirality could be introduced in several ways:

Introducing a stereocenter: Substitution on one of the phenyl rings or on a carbon atom of the piperazine ring could create a chiral center.

Atropisomerism: If the rotation around the N-C bonds connecting the phenyl rings to the core structure is sufficiently hindered due to bulky substituents, stable, non-interconverting rotational isomers (atropisomers) could be isolated, which would be chiral.

If such a chiral analogue were created, ECD and VCD spectroscopy, in conjunction with quantum chemical calculations, could be used to unambiguously assign its absolute configuration. Currently, no such studies on chiral analogues of this compound are reported in the scientific literature.

Computational Chemistry and Theoretical Investigations of N,n,4 Triphenylpiperazine 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure Analysis and Molecular Orbitals (HOMO/LUMO)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to analyzing the electronic structure of N,N,4-triphenylpiperazine-1-carboxamide. colab.wsnih.gov These calculations provide optimized molecular geometry and a wealth of information about the molecule's electronic properties.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl groups and the nitrogen atoms of the piperazine (B1678402) ring, which are capable of donating electron density. Conversely, the LUMO is likely distributed over the carboxamide group and the phenyl rings, which can act as electron-accepting regions. The charge transfer from the HOMO to the LUMO represents the lowest energy electronic excitation. Analysis of these orbitals helps in predicting the regions of the molecule susceptible to electrophilic and nucleophilic attack. dergipark.org.tr

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors This table presents typical data obtained from DFT calculations for a molecule of similar complexity. Specific values for this compound would require dedicated computation.

| Parameter | Symbol | Illustrative Value | Description |

| HOMO Energy | EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap | ΔE | 4.3 eV | Difference between LUMO and HOMO energies; indicates chemical stability. |

| Chemical Hardness | η | 2.15 eV | Resistance to change in electron distribution; calculated as (ELUMO - EHOMO)/2. |

| Chemical Softness | S | 0.23 eV-1 | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity | χ | 3.65 eV | Measure of electron-attracting power; calculated as -(ELUMO + EHOMO)/2. |

| Electrophilicity Index | ω | 3.10 eV | Global electrophilic nature of the molecule; calculated as χ2/(2η). |

Conformational Analysis and Mapping of Energy Landscapes of the Piperazine Ring and Substituents

The three-dimensional structure and flexibility of this compound are dictated by its conformational landscape. The piperazine ring, a core component of the molecule, typically adopts a stable chair conformation to minimize steric strain. nih.govnih.gov However, the presence of three bulky phenyl substituents and a carboxamide group introduces significant complexity.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. This is achieved by rotating the single bonds, such as the C-N bonds connecting the phenyl groups and the piperazine ring, and the C-C bond of the carboxamide group. The energy of each conformation is calculated using quantum mechanical methods.

For this compound, key considerations include:

Piperazine Ring Pucker: While the chair form is most common, boat and twist-boat conformations are also possible, though generally higher in energy. researchgate.net

Orientation of Phenyl Groups: The three phenyl rings can adopt various orientations (axial vs. equatorial for the C4-phenyl group) relative to the piperazine ring, leading to multiple low-energy conformers. Steric hindrance between the phenyl groups plays a crucial role in determining the most stable arrangements.

Carboxamide Group Rotation: Rotation around the piperazine-carboxamide bond will also contribute to the conformational profile.

Mapping the energy landscape reveals the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them. This information is vital for understanding how the molecule's shape influences its interactions and properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes, vibrations, and interactions with its environment. researchgate.net

A typical MD simulation involves placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol) and calculating the forces between all atoms. The simulation then proceeds for a set time (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

Analysis of the MD trajectory for this compound can reveal:

Conformational Flexibility: How the piperazine ring and its substituents move and interconvert between different conformations in solution. rsc.org

Solvent Effects: The arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between the solvent and the carboxamide group.

Hydrophobic Interactions: The behavior of the nonpolar phenyl groups in an aqueous environment.

Binding Free Energies: MD simulations can be used in methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to estimate the binding affinity of the molecule to a biological target. peerj.com

These simulations bridge the gap between the static picture from quantum calculations and the dynamic reality of molecules in solution.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. github.ioresearchgate.net

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts is a standard application of DFT. mdpi.com The process typically involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311G++(d,p)). nih.gov

Calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).

Referencing the calculated shielding values to a standard compound (e.g., tetramethylsilane, TMS) to obtain chemical shifts.

It is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the most stable conformers to achieve good agreement with experimental results, especially for flexible molecules. github.io

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can also be simulated. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding intensities. nasa.gov These theoretical frequencies often have a systematic error, which can be corrected using empirical scaling factors for better comparison with experimental spectra. researchgate.netmdpi.com The calculations allow for the unambiguous assignment of vibrational modes, such as the C=O stretch of the carboxamide, N-H bends, and various vibrations of the phenyl and piperazine rings. researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table demonstrates how theoretical data is compared against experimental values. The values are hypothetical examples.

| Parameter | Mode/Atom | Predicted Value | Experimental Value |

| Vibrational Frequency (cm-1) | C=O Stretch (Amide) | 1675 | 1650 |

| C-N Stretch (Piperazine) | 1180 | 1165 | |

| 13C NMR Chemical Shift (ppm) | C=O (Amide) | 170.5 | 169.2 |

| C4 (Piperazine) | 62.1 | 61.5 | |

| 1H NMR Chemical Shift (ppm) | Phenyl Protons | 7.2-7.6 | 7.1-7.5 |

Analysis of Intramolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H⋅⋅⋅X Interactions)

Non-covalent interactions are crucial for determining the three-dimensional structure, stability, and function of molecules. nih.gov In this compound, several such interactions can be analyzed computationally.

Hydrogen Bonding: Although the molecule lacks classic strong intramolecular hydrogen bonds, weak C-H···O or C-H···N interactions may exist between the phenyl C-H groups and the oxygen or nitrogen atoms of the carboxamide or piperazine moieties. nih.gov

π-π Stacking: The presence of three phenyl rings creates the possibility of intramolecular π-π stacking interactions, where the electron-rich faces of two rings align. These interactions, though weak individually, can collectively contribute to the stability of specific conformations.

C-H···π Interactions: These occur when a C-H bond points towards the face of a phenyl ring. Such interactions are common in phenyl-containing structures and play a role in conformational stabilization. nih.gov

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis can be used to visualize, characterize, and quantify these weak interactions. mdpi.comresearchgate.net These methods can identify bond critical points and map the electron density to reveal the presence and strength of non-covalent contacts.

Theoretical Studies of Reactivity Profiles and Potential Mechanistic Pathways

Computational methods can predict the reactivity of this compound and explore potential reaction mechanisms. The analysis of frontier orbitals (Section 4.1) provides initial clues about reactivity. researchgate.net

Further detail can be obtained from:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It highlights electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. For this molecule, the amide oxygen would be a site of negative potential, attractive to electrophiles, while protons on the phenyl rings would be regions of positive potential. dergipark.org.tr

Fukui Functions: These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule.

Investigation of Reactivity and Mechanistic Pathways Involving N,n,4 Triphenylpiperazine 1 Carboxamide

Examination of Reactivity at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, N1 and N4, with distinct electronic environments and, consequently, different reactivities.

N1 (Amide Nitrogen): The nitrogen atom at position 1 is part of a tertiary carboxamide group. The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group through resonance. This delocalization imparts a partial double-bond character to the C-N bond, significantly reducing the nucleophilicity and basicity of the N1 atom. As a result, this nitrogen is generally unreactive towards electrophiles such as alkyl halides or acylating agents under standard conditions. Reactions at this site would require harsh conditions to overcome the resonance stability of the amide. khanacademy.org

N4 (Aniline-like Nitrogen): The nitrogen at position 4 is bonded to a phenyl group and two alkyl carbons of the piperazine ring, making it an aniline-like tertiary amine. While the lone pair on N4 can participate in resonance with the attached phenyl ring, it is generally more available for reaction than the N1 lone pair. This nitrogen retains sufficient nucleophilic character to react with strong electrophiles. For instance, N-aryl piperazines can undergo alkylation or benzylation, typically in the presence of a base. nih.govresearchgate.net The reactivity of N4 is crucial for the synthesis of various piperazine derivatives. ijrrjournal.com However, the steric hindrance from the adjacent phenyl group and the piperazine ring can influence the rate of reaction. rsc.org

| Nitrogen Atom | Functional Group | Key Electronic Effect | Predicted Nucleophilicity | Potential Reactions |

|---|---|---|---|---|

| N1 | Tertiary Carboxamide | Resonance delocalization with C=O | Very Low | Reaction with strong electrophiles under forcing conditions |

| N4 | N-Aryl Amine (Tertiary) | Partial delocalization into phenyl ring | Moderate | Alkylation, Acylation, Protonation |

Mechanistic Probing of the Carboxamide Functionality

The carboxamide group is a defining feature of the molecule's reactivity profile. Tertiary amides, such as the one in N,N,4-triphenylpiperazine-1-carboxamide, are among the most stable carboxylic acid derivatives. khanacademy.orgdakstrading.com

Amide Bond Stability and Hydrolysis: The amide bond in this molecule is exceptionally stable due to the resonance between the nitrogen lone pair and the carbonyl group. This stability makes it resistant to hydrolysis. dakstrading.com Cleavage of this bond typically requires vigorous conditions, such as prolonged heating in the presence of strong acid or base. acs.org Mechanistically, acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Functional Group Transformations: Despite its stability, the carboxamide can undergo certain transformations. Reduction of the amide to an amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via the formation of a complex aluminate intermediate, followed by nucleophilic hydride attack. It is a common method for converting amides to their corresponding amines. mdpi.com Other transformations are less common and would require specialized reagents to activate the otherwise unreactive amide group. researchgate.netrsc.org

Reactivity of the Phenyl Rings

The molecule possesses three distinct phenyl rings, each with a different expected reactivity towards aromatic substitution.

N1-Phenyl Ring: This phenyl group is attached to the amide nitrogen. The amide group is generally considered to be an ortho-, para-directing and deactivating group in electrophilic aromatic substitution due to the competing effects of resonance donation from the nitrogen and inductive withdrawal from the carbonyl. However, the lone pair is heavily involved in amide resonance, reducing its ability to activate the ring.

N4-Phenyl Ring: This ring is attached to the N4 amine nitrogen. The nitrogen atom can donate its lone pair into the ring via resonance, which strongly activates the ring towards electrophilic aromatic substitution. This makes the ortho and para positions of this phenyl ring significantly more nucleophilic than benzene (B151609) itself. libretexts.org Therefore, reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation would be expected to occur preferentially on this ring at the ortho and para positions.

C4-Phenyl Ring: This phenyl group is attached to a carbon atom of the piperazine ring. It behaves as a simple alkyl-substituted benzene ring. The alkyl group (the piperazine ring) is a weak activating group and is ortho-, para-directing. libretexts.org This ring is less activated than the N4-phenyl ring but more reactive than an unsubstituted benzene ring.

| Phenyl Ring Location | Substituent Effect | Reactivity Compared to Benzene | Directing Effect |

|---|---|---|---|

| Attached to N1 (Amide) | Deactivating (Inductive) / Weakly Activating (Resonance) | Less Reactive | ortho, para |

| Attached to N4 (Amine) | Strongly Activating (Resonance) | Much More Reactive | ortho, para |

| Attached to C4 | Weakly Activating (Inductive) | More Reactive | ortho, para |

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic data for this compound are not widely available in the literature. However, general principles can be applied to predict the aspects of its reactions.

Kinetics: The rates of reaction will be highly dependent on the specific transformation. For electrophilic substitution on the N4-phenyl ring, the reaction is expected to be fast due to the strong activation by the nitrogen atom. libretexts.org Reactions at the less reactive sites, such as hydrolysis of the amide bond or substitution on the other phenyl rings, would be kinetically slow and require higher temperatures or potent catalysts to proceed at a reasonable rate. Steric hindrance around the reactive sites, particularly the N4-nitrogen and the ortho positions of the attached phenyl ring, could also play a significant role in slowing down reaction rates. rsc.org

Application of Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. ias.ac.inthieme-connect.decreative-proteomics.com While specific studies employing isotopic labeling on this compound are not prominent in the literature, several hypothetical applications can illustrate its utility.

Amide Hydrolysis: To distinguish between the cleavage of the acyl-nitrogen (C-N) bond versus the carbonyl-carbon (CO-C) bond during hydrolysis, the carbonyl oxygen could be labeled with ¹⁸O. Analysis of the resulting carboxylic acid and piperazine fragments via mass spectrometry would reveal the location of the ¹⁸O label. If the label is found in the carboxylic acid, it indicates the reaction proceeded through the expected nucleophilic attack at the carbonyl carbon. researchgate.net

Electrophilic Aromatic Substitution: To confirm the mechanism of electrophilic substitution on one of the phenyl rings, a deuterium-labeled substrate could be used. For example, if the para-position of the N4-phenyl ring is deuterated, the kinetic isotope effect (KIE) can be measured. A significant KIE would suggest that the C-D bond cleavage is part of the rate-determining step of the reaction. rsc.org

Rearrangement Reactions: If the molecule were to undergo any rearrangement, isotopic labeling of the carbon skeleton (e.g., with ¹³C) or nitrogen atoms (with ¹⁵N) would be indispensable for tracking the movement of atoms and elucidating the complex mechanistic steps involved. thieme-connect.de

Structure Property Relationships in N,n,4 Triphenylpiperazine 1 Carboxamide Systems

Elucidating the Influence of Substitution Patterns on Molecular Geometry and Electronic Distributions

The molecular geometry and electronic landscape of N,N,4-triphenylpiperazine-1-carboxamide are fundamentally dictated by the spatial arrangement and electronic nature of its constituent phenyl rings and the core piperazine-carboxamide scaffold. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting these properties. For similar piperazine (B1678402) derivatives, DFT has been successfully employed to optimize molecular geometries and analyze electronic characteristics. research-nexus.netjksus.org

Substitution on these phenyl rings would further modulate the geometry and electronic distribution. Electron-withdrawing groups (e.g., -NO₂, -CF₃) would pull electron density towards the periphery of the molecule, altering bond lengths and angles, and creating regions of positive electrostatic potential. Conversely, electron-donating groups (e.g., -OCH₃, -NH₂) would increase electron density on the rings and potentially influence the planarity of the system.

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the electronic distribution. In analogous piperazine systems, MEP analysis has identified electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. jksus.orgscilit.com For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential (nucleophilic), while the hydrogen atoms on the phenyl rings and the piperazine ring will likely be areas of positive potential (electrophilic).

Table 1: Predicted Effects of Phenyl Ring Substitution on Molecular Properties of this compound Analogs

| Substituent Type | Predicted Effect on Molecular Geometry | Predicted Effect on Electronic Distribution |

|---|---|---|

| Electron-Withdrawing | Minor changes in bond lengths and angles. | Increased positive electrostatic potential on the substituted ring. |

| Electron-Donating | Potential for increased planarity in the substituted ring. | Increased negative electrostatic potential on the substituted ring. |

| Bulky/Steric | Significant distortion of the overall molecular shape. | Localized changes in electron density due to steric strain. |

Correlating Conformational Preferences with Macroscopic or Microscopic Properties

The conformational flexibility of the piperazine ring and the rotational freedom of the phenyl groups and the carboxamide bond give rise to multiple possible conformers for this compound. The relative energies of these conformers will determine the preferred three-dimensional structure of the molecule, which in turn influences its physical and biological properties.

The chair conformation of the piperazine ring is generally the most stable. However, the presence of the bulky triphenyl moiety may lead to conformational distortions or even the adoption of a twisted-boat conformation in certain situations. The orientation of the phenyl group at the 4-position can be either axial or equatorial, with the equatorial position typically being more stable to minimize steric clashes.

The conformational preferences of the N,N-diphenyl groups on the carboxamide are also critical. The rotation around the C-N bonds will be restricted due to steric hindrance, leading to a propeller-like arrangement of the phenyl rings. This conformation will have a significant impact on the molecule's ability to interact with biological targets.

These conformational preferences can be correlated with macroscopic properties such as solubility and melting point, as the ability of the molecules to pack in a crystal lattice is highly dependent on their shape. At a microscopic level, the preferred conformation is crucial for determining the molecule's interaction with biological macromolecules, such as enzymes or receptors.

Assessment of Steric and Electronic Parameters of the Triphenyl Moiety on Overall Molecular Characteristics

Steric Effects: The sheer bulk of the three phenyl groups creates a sterically crowded environment. wikipedia.org This steric hindrance can:

Dictate the preferred conformation of the molecule, as discussed above.

Shield certain parts of the molecule from interacting with other molecules or solvents.

Influence the rate of chemical reactions by impeding the approach of reactants.

Electronic Effects: The phenyl groups are conjugated systems that can participate in π-π stacking interactions and cation-π interactions. The electronic nature of the phenyl rings can be tuned by introducing substituents. This allows for the modulation of the molecule's polarity, polarizability, and ability to participate in hydrogen bonding (if appropriate functional groups are present).

The interplay between steric and electronic effects is complex. For instance, a bulky, electron-donating group on one of the phenyl rings would not only increase the steric hindrance but also alter the electronic distribution across the entire molecule. Understanding this interplay is key to designing molecules with specific desired properties.

Table 2: Illustrative Steric and Electronic Parameters of Substituted Phenyl Groups

| Substituent | Steric Parameter (van der Waals radius, Å) | Electronic Parameter (Hammett constant, σ) |

|---|---|---|

| -H | 1.20 | 0.00 |

| -CH₃ | 2.00 | -0.17 |

| -Cl | 1.80 | 0.23 |

| -NO₂ | 2.40 | 0.78 |

Development of Molecular Descriptors for Structure-Property Correlation Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for correlating the structural features of molecules with their biological activities or physical properties. The development of such models for this compound and its analogs would require the calculation of various molecular descriptors.

These descriptors can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices that describe the connectivity of the molecule.

3D Descriptors: Geometrical parameters such as molecular surface area and volume.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

For piperazine-carboxamide derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models. mdpi.comscilit.comresearchgate.net These methods use steric and electrostatic fields around the molecule to correlate with biological activity. Similar approaches could be applied to this compound to guide the design of new derivatives with enhanced properties.

Robust QSAR models have been developed for piperazine and keto piperazine derivatives, highlighting the importance of constitutional descriptors in their biological activity. openpharmaceuticalsciencesjournal.comscispace.com

Analysis of How Structural Modifications Impact Molecular Recognition and Interaction Landscapes

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The ability of this compound to participate in molecular recognition events is central to its potential biological activity.

Structural modifications to the this compound scaffold can significantly alter its molecular recognition and interaction landscape:

Substitution on the Phenyl Rings: Introducing hydrogen bond donors or acceptors on the phenyl rings could create new interaction points with a biological target. Modifying the electronic properties of the rings can also influence the strength of electrostatic interactions.

Modification of the Piperazine Ring: Altering the substitution pattern on the piperazine ring could change its conformational preferences and steric profile, thereby affecting how it fits into a binding pocket.

Changes to the Carboxamide Linker: The carboxamide group is a key hydrogen bonding motif. Modifications to this group would directly impact the molecule's ability to form hydrogen bonds.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.comnih.govsemanticscholar.org Docking studies on analogous piperazine derivatives have provided valuable insights into their binding modes and have been used to rationalize their biological activities. nih.govresearchgate.net Similar in silico studies on this compound could help to identify potential biological targets and guide the design of more potent and selective analogs.

Applications of N,n,4 Triphenylpiperazine 1 Carboxamide in Specialized Chemical Domains

Supramolecular Chemistry and Self-Assembly Phenomena

The structure of N,N,4-triphenylpiperazine-1-carboxamide is intrinsically suited for applications in supramolecular chemistry. bath.ac.ukresearchgate.net The interplay of its functional groups—the hydrogen-bonding capable carboxamide, the piperazine (B1678402) ring, and the aromatic phenyl groups—allows for a range of non-covalent interactions that can drive the formation of ordered, self-assembled structures. researchgate.net

Design and Characterization of Hydrogen-Bonded Architectures

The carboxamide moiety (-CONH-) is a classic functional group for directing self-assembly through hydrogen bonding. It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual nature allows this compound molecules to form robust intermolecular connections. For instance, in analogous crystal structures of carboxamides like N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide, molecules are linked by N—H⋯O hydrogen bonds, forming distinct chain patterns. nih.gov In the case of this compound, similar N—H⋯O interactions are expected to be a primary motif in its solid-state architecture, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

Furthermore, the piperazine nitrogen atoms can also act as hydrogen bond acceptors, while the C-H bonds on the phenyl rings can serve as weak hydrogen bond donors, participating in C-H···O or C-H···N interactions that provide additional stability to the supramolecular architecture. The potential for N—H···π(arene) hydrogen bonds, as seen in other piperazine adducts, adds another layer of complexity and control over the resulting assembly. researchgate.net

| Interaction Type | Donor | Acceptor | Potential Role in Assembly |

| N—H⋯O | Carboxamide N-H | Carboxamide C=O | Primary chain or network formation |

| C—H⋯O | Phenyl C-H | Carboxamide C=O | Stabilization of primary architecture |

| C—H⋯N | Phenyl C-H | Piperazine N | Cross-linking of primary structures |

| N—H···π | Carboxamide N-H | Phenyl Ring Face | Directional control and stabilization |

Exploration of π-π Stacking Interactions in Organized Assemblies

The presence of three phenyl rings in this compound makes π-π stacking a dominant force in its self-assembly. These non-covalent interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of aromatic rings, play a crucial role in stabilizing molecular packing in the solid state and in solution aggregates. mdpi.comrsc.org The interactions can occur between phenyl rings on adjacent molecules, leading to organized stacks or columns.

Theoretical and experimental studies on other aromatic systems, such as those involving oxadiazole and pyridine (B92270) rings, have quantified the parameters of these interactions. nih.gov Depending on the relative orientation of the phenyl rings, various stacking geometries are possible, including face-to-face and offset (displaced) arrangements. In offset stacking, which is often energetically more favorable, the interplanar distances are typically in the range of 3.2 to 3.6 Å. nih.gov The interplay between these π-π stacking forces and the hydrogen-bonding networks dictates the final, complex three-dimensional structure of the assembled material. researchgate.net

Formation of Defined Host-Guest Complexes

The specific three-dimensional shape and distribution of functional groups in this compound suggest its potential to participate in host-guest chemistry. The arrangement of its three phenyl groups may create a defined cavity or cleft capable of encapsulating smaller guest molecules. The binding within such a complex would be stabilized by a combination of forces, including π-π stacking between the host's phenyl rings and an aromatic guest, as well as van der Waals forces and potential hydrogen bonds. supradrug.comoiccpress.com

This concept is well-established in supramolecular chemistry, where hosts like cyclodextrins, pillar[n]arenes, and larger molecular cages are designed to bind specific guests. supradrug.comnorthwestern.edu For example, porphyrinic molecular squares can bind tetrapyridylporphyrin guests with high association constants through multipoint interactions. northwestern.edu Similarly, this compound could act as a host for electron-deficient aromatic molecules or other suitable guests that can fit within its potential binding pocket. Conversely, it could also function as a guest, fitting into the cavity of a larger host molecule. nih.govresearchgate.net

Investigation of Liquid Crystalline Behavior and Self-Organization in Different Media

Molecules that possess a combination of rigid structural elements and flexible peripheral groups can exhibit liquid crystalline properties, forming ordered phases (mesophases) between the crystalline solid and the isotropic liquid states. The structure of this compound, with its rigid triphenylpiperazine core, is a candidate for such behavior. The rigid core provides the necessary structural anisotropy, a key requirement for liquid crystal formation.

Many compounds incorporating triazine or other rigid heterocyclic cores are known to form mesophases, such as smectic or columnar phases. nih.govorientjchem.orgresearchgate.net For instance, certain 1,3,5-triazine-2,4,6-tricarboxamides have been shown to exhibit columnar hexagonal mesophases. orientjchem.org The self-organization into these ordered fluid phases is driven by the same intermolecular forces discussed previously: hydrogen bonding and π-π stacking. mdpi.com By modifying the this compound structure, for example, by adding flexible alkyl chains to the phenyl rings, it may be possible to induce and tune liquid crystalline behavior, leading to materials with applications in displays and sensors.

Ligand Design in Catalysis

The piperazine scaffold is a privileged structure in medicinal chemistry and has found increasing use in the design of ligands for asymmetric catalysis. researchgate.net Its defined conformational properties and the ability to introduce substituents at multiple positions make it an excellent framework for creating chiral environments around a metal center.

This compound as a Scaffold for Chiral Ligand Development

This compound serves as an excellent starting point or scaffold for the development of novel chiral ligands. While the parent molecule is achiral, chirality can be readily introduced through several synthetic strategies. For example, chiral auxiliaries can be attached, or stereocenters can be created on the piperazine ring or on the phenyl substituents.

Coordination Chemistry with Transition Metals for Catalytic Applications

The molecular architecture of this compound features several potential donor atoms, including the two nitrogen atoms of the piperazine ring and the nitrogen and oxygen atoms of the carboxamide moiety, making it a promising ligand for the formation of transition metal complexes. The mode of coordination is anticipated to be influenced by factors such as the nature of the metal ion, its oxidation state, and the reaction environment.

Piperazine and its derivatives are well-documented to form stable complexes with a range of transition metals, acting as either monodentate or bridging bidentate ligands. semanticscholar.orgunh.edu The substantial steric hindrance introduced by the triphenylamine (B166846) group at the N-4 position would likely play a critical role in dictating the coordination geometry around the metal center. The carboxamide group offers additional coordination versatility, with the carbonyl oxygen being a common coordination site. This interaction can modulate the electronic environment of the metal, thereby influencing its catalytic behavior. While specific complexes of this compound have not been reported, studies on related systems, such as the zinc(II)-mediated amination reactions involving piperazine analogs, suggest its potential utility in catalysis. rsc.org

| Coordination Site(s) | Potential Geometry | Potential Catalytic Application | Reference(s) |

|---|---|---|---|

| Piperazine N-1 | Monodentate | Various | semanticscholar.org |

| Piperazine N-1 and N-4 | Bridging Bidentate | Formation of coordination polymers | semanticscholar.orgrsc.org |

| Carboxamide O | Monodentate | Lewis acid catalysis | mdpi.com |

| Piperazine N-1 and Carboxamide O | Bidentate Chelate | Asymmetric catalysis | mdpi.com |

Influence of Piperazine and Carboxamide Moieties on Ligand Steric and Electronic Parameters

The efficacy of a metal-based catalyst is intrinsically linked to the steric and electronic characteristics of its coordinating ligands. For this compound, the interplay between the piperazine ring, the carboxamide group, and the bulky phenyl substituents is expected to be significant.

Steric Effects: The voluminous triphenylamine substituent at the N-4 position, in conjunction with the two phenyl groups on the carboxamide nitrogen, creates a sterically crowded environment. nih.gov This steric bulk can influence substrate approach and may impart selectivity in catalytic processes. The conformational flexibility of the piperazine ring (adopting either a chair or boat form) further contributes to the ligand's steric profile. lew.ro

Electronic Effects: The piperazine nitrogens are typically electron-donating, while the triphenylamine group is known for its facile oxidation, indicative of its electron-rich nature. nih.gov The carboxamide moiety can act as both an electron donor and acceptor, depending on its mode of coordination. Computational studies on related ligands, such as N,N'-piperazin-dipropionic acid, have been used to estimate electronic properties like the HOMO-LUMO gap, which provides insight into the ligand's hardness and basicity. lew.ro

| Ligand Fragment | Parameter | Value/Description | Reference(s) |

|---|---|---|---|

| Proazaphosphatranes | Tolman Cone Angle | 101-115° | rsc.org |

| Proazaphosphatranes | Tolman Electronic Parameter (TEP) | 2062-2065 cm⁻¹ | rsc.org |

| N,N'-piperazin-dipropionic acid | HOMO-LUMO Gap | ~10.29 eV | lew.ro |

Role in Enantioselective Catalysis through Ligand-Substrate Interactions

While this compound is inherently achiral, the introduction of chirality, for instance by modifying a phenyl group, could render it a valuable ligand for enantioselective catalysis. A chiral version of this ligand would create a dissymmetric coordination sphere around a metal center, enabling the differentiation of enantiomeric pathways for a prochiral substrate.

The extensive steric bulk of the triphenyl groups would be instrumental in defining the chiral pocket of a catalyst. Research on other chiral piperazine derivatives has demonstrated their effectiveness in asymmetric synthesis. For example, chiral Schiff bases derived from piperazine-amine have been employed in the enantioselective Henry reaction, achieving high levels of stereocontrol. researchgate.net Furthermore, related chiral piperidines have been synthesized through asymmetric C-H functionalization. nih.gov The potential for non-covalent interactions, such as π-π stacking between the ligand's aromatic rings and the substrate, could further enhance enantioselectivity.

| Reaction | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference(s) |

|---|---|---|---|

| Henry Reaction | Cu(II) with chiral piperazine-based Schiff base | up to 91% | researchgate.net |

| C-H Cyanation | Chiral Cu catalyst with oxazoline (B21484) ligand | up to 84% | nih.gov |

| Cross-Coupling | Palladium with chiral P,P=O ligand | moderate to excellent | nih.gov |

Strategies for Catalyst Immobilization and Recovery utilizing Modified Ligands

To enhance the industrial viability of catalysts derived from this compound, immobilization onto solid supports is a key consideration, as it simplifies catalyst separation and reuse. mit.edu Several strategies can be envisioned for this purpose.

Functionalization of one of the phenyl rings with a reactive group, such as a vinyl or siloxy moiety, would allow for covalent attachment to polymeric or silica (B1680970) supports, respectively. Alternatively, non-covalent immobilization methods offer a milder approach. For example, piperazine has been successfully immobilized on graphene oxide to create a bifunctional acid-base catalyst. rsc.org The use of magnetic nanoparticles, such as iron oxide, as a support for piperazine-containing ligands allows for facile magnetic separation. researchgate.net The chosen immobilization technique should be carefully selected to ensure that the catalytic activity and selectivity are not adversely affected.

| Immobilization Technique | Support Material | Advantages | Reference(s) |

|---|---|---|---|

| Covalent Bonding | Polymers, Silica, Graphene Oxide | High stability, low leaching | rsc.org |

| Adsorption | Activated Carbon, Clays | Simple procedure | nih.gov |

| Entrapment | Sol-gel, Polymeric matrices | Versatile for different enzymes/catalysts | nih.gov |

| Ionic Bonding | Ion-exchange resins | Mild conditions | nih.gov |

Materials Science Applications

Exploration in Organic Electronic Materials (e.g., Charge Transport, Host Materials)

The presence of the triphenylamine (TPA) moiety suggests that this compound could be a valuable component in organic electronic materials. TPA derivatives are renowned for their hole-transporting capabilities and are frequently employed in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.net

In the context of OLEDs, this compound could potentially serve as a hole-transporting material or as a host for phosphorescent emitters. The electronic properties, such as the HOMO and LUMO energy levels, would be influenced by the piperazine and carboxamide groups, which is a critical factor for efficient device performance. Theoretical studies on related TPA-containing molecules have highlighted the importance of bipolar charge transport for enhancing electron-hole recombination and, thus, emission efficiency. nih.gov The bulky nature of the molecule may lead to amorphous film formation, which is often desirable for OLED fabrication, although it can impact charge mobility.

| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Application | Reference(s) |

|---|---|---|---|---|

| Tri-p-tolylamine (TTA) doped trinaphthalylbenzene | Varies with concentration | Not reported | Hole transport | researchgate.net |

Integration into Polymeric Frameworks for Functional Material Design

Incorporating this compound into polymer structures offers a pathway to new functional materials. The piperazine unit is a versatile building block in polymer chemistry, with piperazine-containing polymers being explored for applications ranging from antimicrobial coatings to reactive polymer intermediates. acs.orgresearchgate.netnih.govrsc.orgsemanticscholar.org

One synthetic route involves the introduction of a polymerizable group onto one of the phenyl rings, followed by polymerization to yield a polymer with the title compound as a pendant group. This approach combines the processability of a polymer with the specific functions of the monomer. Alternatively, the bifunctional nature of the piperazine ring can be exploited in condensation polymerization reactions to form, for example, polyamides. The resulting functional polymers could be investigated for applications in gas separation, sensing, or as processable organic electronic materials.

Advanced Functional Materials: Investigation of Optical and Photophysical Responses

While specific, dedicated research on the optical and photophysical properties of this compound is not extensively documented in publicly available literature, a detailed analysis of its molecular structure allows for a scientifically grounded projection of its potential characteristics and applications in advanced functional materials. The compound integrates three key functional motifs—a triphenylamine core, a piperazine linker, and an N-phenylcarboxamide group—each contributing distinct electronic and structural properties. The interplay between these components suggests significant potential for interesting optical and photophysical behaviors, such as intramolecular charge transfer and solvatochromism.

Structural Analysis and Predicted Photophysical Profile

The photophysical behavior of this compound is fundamentally derived from its constituent chemical groups.